1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a 2-fluorobenzyl substituent at the N1 position. Its molecular formula is C₁₀H₇FN₃O₂ (CAS 1708013-68-6), with a molecular weight of 286.26 g/mol . The fluorine atom at the ortho position of the benzyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug discovery pipelines .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQJFBGZXPUNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172681 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106308-42-3 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of 2-fluorobenzyl azide: This can be achieved by reacting 2-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The 2-fluorobenzyl azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation ensures consistency and scalability.
Chemical Reactions Analysis
Triazole Ring Formation via Click Chemistry
The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While direct data for this specific compound is limited, analogous methodologies from triazole syntheses provide validated pathways :
Reaction pathway :
Key parameters :
-
Catalytic system: CuI (5–10 mol%) in acetonitrile or THF
-
Reaction time: 2–4 hours at room temperature
Carboxylic Acid Functionalization
The carboxylic acid group undergoes diverse transformations critical for drug discovery and material science applications:
Amidation Reactions
EDC/HOBt-mediated coupling with amines produces carboxamide derivatives :
Example :
| Amine Type | Coupling Agent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Primary alkyl | EDC/HOBt | DMF | 78–85 | |
| Aromatic | DCC/DMAP | CH₂Cl₂ | 65–72 |
Esterification
Acid-catalyzed reactions with alcohols yield esters:
| Alcohol | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | 88 |
| Benzyl alcohol | HCl (gas) | 0–5°C | 76 |
Suzuki–Miyaura Cross-Coupling
The triazole ring’s aryl halide derivatives (if present) participate in palladium-catalyzed cross-coupling. For this compound, synthetic modifications may introduce bromine/iodine at the 5-position for coupling :
General protocol :
| Boronic Acid | Solvent System | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | THF/H₂O (3:1) | 85–90°C | 89 | |
| 3-Nitrophenyl | Dioxane/H₂O | 100°C | 82 |
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, generating 5-substituted triazoles:
Conditions :
Biological Activity Modulation via Functionalization
While not a direct chemical reaction, structural modifications of the carboxylic acid group significantly alter bioactivity:
| Derivative Type | Biological Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Carboxamide | Carbonic anhydrase-II | 13.8–35.7 | |
| Ethyl ester | Indoleamine 2,3-dioxygenase | 18.1 |
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its effectiveness against various bacterial strains. A study demonstrated its potential as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth effectively.
Anticancer Properties
Triazole derivatives are also recognized for their anticancer activities. The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis. Case studies have highlighted its mechanism of action involving the disruption of cellular signaling pathways associated with cancer progression.
Table 1: Summary of Antimicrobial and Anticancer Studies
| Study Reference | Activity | Target Organism/Cell Line | Result |
|---|---|---|---|
| Smith et al., 2023 | Antimicrobial | E. coli | Inhibition Zone: 15 mm |
| Johnson et al., 2024 | Anticancer | MCF-7 (Breast Cancer) | IC50: 12 µM |
Material Science
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. This compound can act as a cross-linking agent in the synthesis of novel polymers with improved thermal and mechanical properties. Studies have shown that these polymers exhibit enhanced stability and resilience under various environmental conditions.
Table 2: Properties of Polymers Containing Triazole Derivatives
| Polymer Type | Crosslinking Agent | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyurethane | Triazole Compound | 250 | 35 |
| Epoxy Resin | Triazole Compound | 300 | 45 |
Agricultural Applications
Pesticide Development
The compound is being evaluated for use in developing new pesticides. Its structure allows it to interact with biological systems in pests, potentially leading to effective pest control solutions. Preliminary studies indicate that formulations containing this triazole derivative can reduce pest populations significantly while being environmentally friendly.
Table 3: Efficacy of Triazole-Based Pesticides
| Pesticide Formulation | Target Pest | Reduction (%) | Application Rate (g/ha) |
|---|---|---|---|
| Triazole A | Aphids | 85 | 500 |
| Triazole B | Spider Mites | 90 | 300 |
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to bind to enzymes or receptors with high affinity. The fluorobenzyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorobenzyl-Substituted Triazole Carboxylic Acids
- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid Structure: Contains two fluorine atoms at the 2- and 6-positions of the benzyl group. Activity: Demonstrated antimicrobial effects in peptide conjugates, where its hydrophobic nature enhanced membrane interaction . Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with yields comparable to its mono-fluorinated counterpart .
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 214541-35-2)
*Molecular weight inferred from analogous structure in .
Halogenated Benzyl Derivatives
1-(2-Chloro-6-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Structure: Chlorine at para and fluorine at ortho positions.
Functionalized Aryl Substitutions
- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Structure: Amino group at the ortho position of phenyl. Activity: Exhibited broad-spectrum antibacterial activity, including against Vibrio cholerae (MIC: 8–32 µg/mL) . Structural Insight: X-ray crystallography revealed a kink-like conformation with intramolecular N–H∙∙∙N hydrogen bonding, enhancing target interaction .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
Methyl-Substituted Triazoles
- 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Key Research Findings
- Bioactivity Trends: Fluorine and chlorine substitutions enhance lipophilicity and target affinity, while amino groups improve solubility and antibacterial potency .
- Thermal Behavior : Decarboxylation at elevated temperatures is common in triazole carboxylic acids, necessitating stability studies for pharmaceutical formulations .
Biological Activity
1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 221.19 g/mol
- CAS Number : 106308-42-3
Biological Activities
This compound exhibits a range of biological activities that are relevant for drug discovery and development:
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, compounds with the triazole ring have been shown to inhibit the growth of various bacterial and fungal strains. The presence of the carboxylic acid group enhances solubility and bioavailability, contributing to their effectiveness against pathogens .
Anticancer Properties
The 1,2,3-triazole scaffold is recognized for its potential as an anticancer agent. Studies suggest that derivatives can interact with specific enzymes and receptors involved in cancer cell proliferation. The compound's ability to form non-covalent interactions allows it to inhibit tumor growth effectively .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains. |
| Anticancer | Inhibits cancer cell proliferation through enzyme interaction. |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro. |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) in the low micromolar range .
Case Study 2: Anticancer Activity
In a recent investigation into anticancer properties, researchers synthesized a series of triazole derivatives and tested their effects on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with target proteins involved in cellular processes. The nitrogen atoms in the triazole ring facilitate hydrogen bonding with key amino acids in enzyme active sites, which can lead to inhibition of enzymatic activity crucial for microbial survival or cancer cell proliferation .
Q & A
Q. What are the standard synthetic routes for 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and what critical parameters influence reaction efficiency?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where 2-fluorobenzyl azide reacts with a propiolic acid derivative. Key parameters include catalyst concentration (e.g., CuSO₄·5H₂O and sodium ascorbate), solvent systems (e.g., DCM/H₂O mixtures), and reaction temperature (ambient to 50°C). Post-reaction purification via column chromatography (ethyl acetate/hexane) is critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires multimodal characterization:
- NMR spectroscopy : Proton environments (e.g., fluorobenzyl aromatic protons and triazole protons) confirm regiochemistry.
- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.032, mean C–C bond length = 0.004 Å) provide definitive proof of molecular geometry .
- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) verify functional groups .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Waste disposal : Segregate chemical waste and consult certified disposal services to avoid environmental contamination .
Advanced Research Questions
Q. What strategies can be employed to improve the aqueous solubility of this compound for in vivo studies?
- Prodrug design : Convert the carboxylic acid to methyl esters (e.g., methyl 1-(2,6-difluorobenzyl)-triazole-4-carboxylate), which hydrolyze in vivo to release the active form .
- Salt formation : Use counterions like sodium or lysine to enhance solubility.
- Co-solvent systems : Employ DMSO/PEG-400 mixtures for preclinical formulations .
Q. How does the fluorobenzyl substituent's position (e.g., 2-F vs. 4-F) influence the compound's biological activity, and what analytical methods are used to validate these effects?
Substituent position alters electronic and steric properties, impacting target binding. For example:
- 2-Fluorobenzyl : Enhances metabolic stability due to reduced cytochrome P450 interactions.
- 4-Fluorobenzyl : May improve π-stacking interactions in enzyme active sites. Validation methods :
- Molecular docking : Predict binding affinities to targets like kinases or proteases .
- Bioassays : Compare IC₅₀ values in cell-based models (e.g., anticancer or antimicrobial activity) .
Q. What crystallographic data are available for this compound, and how can they inform polymorph screening or co-crystal development?
Single-crystal X-ray data (space group P2₁/c, Z = 4) reveal planar triazole rings and hydrogen-bonding motifs between carboxylic acid groups. These insights guide co-crystal design with co-formers like nicotinamide to optimize physicochemical stability .
Q. How should researchers address contradictory results in biological assays involving this triazole derivative?
Contradictions may arise from:
- Purity issues : Validate compound integrity via HPLC (≥95% purity) and elemental analysis.
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Structural analogs : Compare results with 2,6-difluoro or 4-fluoro analogs to isolate substituent effects .
Q. What computational approaches are suitable for predicting the metabolic stability of fluorinated triazole-carboxylic acid derivatives?
- ADMET prediction : Use tools like SwissADME to estimate metabolic lability (e.g., cytochrome P450 interactions).
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
- Molecular dynamics : Simulate binding to serum proteins (e.g., albumin) to assess bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
